molecular formula C22H24N2O3 B12691133 Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- CAS No. 172985-21-6

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-

Cat. No.: B12691133
CAS No.: 172985-21-6
M. Wt: 364.4 g/mol
InChI Key: ABENXYIRKLNIOP-UHFFFAOYSA-N
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Description

The compound "Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)phenyl-" is a complex heterocyclic molecule featuring a fused pyrano-furo-pyridine core. Key structural attributes include an amino group at position 1, dimethyl substituents at positions 8 and 8, and a propyl chain at position 3. The phenyl-methanone moiety at position 2 contributes to its aromatic character.

Properties

CAS No.

172985-21-6

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone

InChI

InChI=1S/C22H24N2O3/c1-4-8-16-15-12-26-22(2,3)11-14(15)17-18(23)20(27-21(17)24-16)19(25)13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12,23H2,1-3H3

InChI Key

ABENXYIRKLNIOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furo-pyrano-pyridine core . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variants

  • Methanone, (1-amino-5-(2-furanyl)-8,9-dihydro-8,8-dimethyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl): This analogue replaces the phenyl group with a 4-chlorophenyl moiety and introduces a 2-furanyl substituent at position 4.
  • (±) 2,7-Dimethyl-6-(thiophen-2-ylmethyl)-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (15j): Features a thiophene-methyl group and lacks the amino and propyl substituents. The thiophene moiety may improve lipophilicity, influencing pharmacokinetic properties .

Thermal and Stability Properties

  • Di(1H-tetrazol-5-yl) methanone oxime: A structurally distinct methanone derivative stabilized by extensive hydrogen bonding, decomposing at 288.7°C. This highlights how hydrogen-bonding networks in analogues can enhance thermal stability compared to the target compound, which lacks such groups .

Functional Analogues in Other Heterocyclic Systems

Benzofuran-Based Methanones

  • (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl) methanone (A1): Contains a benzofuran core with a morpholino group, which may enhance solubility.

UV-Absorbing Methanones

  • Chimassorb®81 (2-Hydroxy-4-(octyloxy)-phenyl methanone): A commercial UV absorber with a long alkoxy chain, enabling compatibility with polymers. The hydroxyl group facilitates hydrogen bonding, contrasting with the target compound’s amino group, which may prioritize biological over material applications .

Physicochemical and Application Differences

Compound Name Key Substituents Thermal Stability (°C) Application/Activity
Target Compound Amino, dimethyl, propyl, phenyl Not reported Potential biological activity
4-Chlorophenyl analogue 4-Cl-phenyl, 2-furanyl Not reported Unreported
(±)-15j Thiophene-methyl Not reported Phenotypic profiling
Di(1H-tetrazol-5-yl) methanone oxime Tetrazole, oxime 288.7 Energetic materials
Chimassorb®81 2-Hydroxy, 4-octyloxy Not reported UV stabilization

Research Findings and Implications

  • Synthetic Challenges: highlights rearrangement risks during synthesis of methanone derivatives, suggesting that the target compound’s stability during preparation may require optimized conditions .
  • Biological Potential: Pyrano-furo-pyridones with substituents like thiophene or pyridine (e.g., (±)-15j) are often screened for bioactivity, implying the target compound’s amino and propyl groups could be tailored for drug discovery .
  • Material Science Gaps: Unlike UV-absorbing methanones (e.g., Chimassorb®81), the target compound lacks hydroxyl/alkoxy groups critical for photostability, limiting its utility in material science .

Biological Activity

Methanone, specifically the compound known as (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23BrN2O3C_{22}H_{23}BrN_2O_3 with a molecular weight of approximately 443.34 g/mol. The unique structure of this compound features multiple heterocyclic rings, which may contribute to its biological properties.

PropertyValue
Molecular Formula C22H23BrN2O3
Molecular Weight 443.34 g/mol
CAS Number 172985-22-7

Synthesis Methods

The synthesis of Methanone typically involves multi-step organic reactions. A common approach includes:

  • Preparation of the Furo[2,3-b]pyridine Core : This involves cyclization reactions and the introduction of various functional groups.
  • Amination and Bromination : Key steps include the amination of the core structure and bromination to introduce the bromophenyl group.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Anticancer Properties

Research indicates that compounds containing the furo[2,3-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study published in MDPI demonstrated that derivatives of furo[2,3-b]pyridines showed promising results against breast cancer cell lines with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

Methanone has also been investigated for its antimicrobial properties:

  • Mechanism of Action : The compound is thought to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Study : In a study evaluating various derivatives, some showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Other Biological Activities

In addition to anticancer and antimicrobial properties, Methanone has been explored for:

  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity through modulation of inflammatory pathways.
  • Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, although more studies are needed to confirm these findings.

Research Findings

Recent studies have highlighted the following findings regarding Methanone's biological activity:

  • Antiproliferative Activity : Significant effects on cancer cell lines with varying degrees of potency.
  • Antimicrobial Efficacy : Effective against several bacterial strains with potential applications in antibiotic development.
  • Structural Activity Relationship (SAR) : Investigations into how structural modifications affect bioactivity have been crucial in optimizing compound efficacy.

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